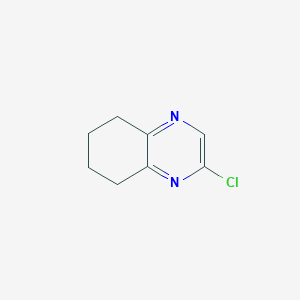
2-Chloro-5,6,7,8-tetrahydroquinoxaline
Übersicht
Beschreibung
2-Chloro-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H9ClN2 . It is a derivative of 5,6,7,8-Tetrahydroquinoxaline, which is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed, and roasted cocoa .
Synthesis Analysis
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3 .Molecular Structure Analysis
The InChI code for 2-Chloro-5,6,7,8-tetrahydroquinoxaline is 1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7 (6)11-8/h5H,1-4H2 . This indicates that the molecule consists of a quinoxaline ring with a chlorine atom at the 2-position and four hydrogen atoms making the quinoxaline ring tetrahydro.Physical And Chemical Properties Analysis
2-Chloro-5,6,7,8-tetrahydroquinoxaline is a liquid at room temperature . It has a molecular weight of 168.63 and a density of 1.061 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Environmental Chemistry: Pollutant Degradation
Field:
Environmental chemistry and remediation.
Summary:
Researchers investigate the use of 2-Chloro-5,6,7,8-tetrahydroquinoxaline for degrading organic pollutants in water or soil.
Methods and Experimental Procedures:
Results and Outcomes:
These are just three of the six applications. If you’d like to explore more, feel free to ask
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWAJIAOXWOCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621894 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydroquinoxaline | |
CAS RN |
155535-20-9 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,6,7,8-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

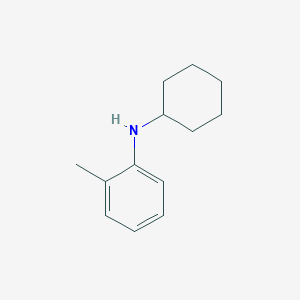
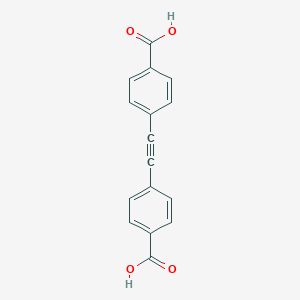
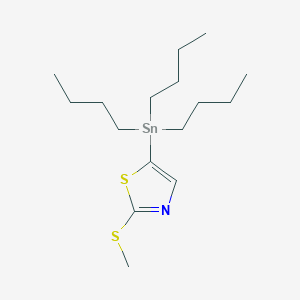
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)
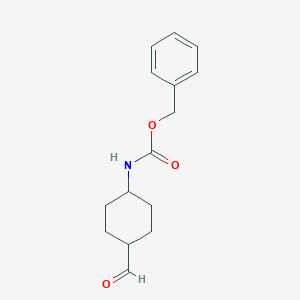
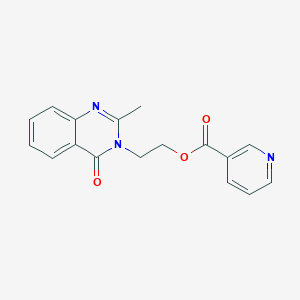
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
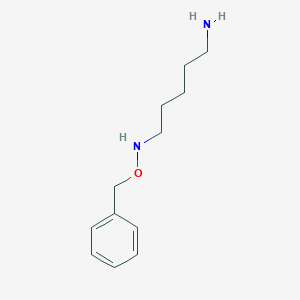
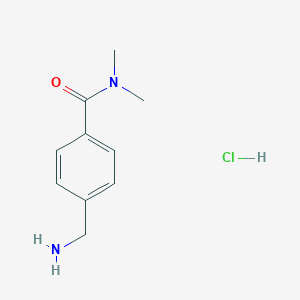
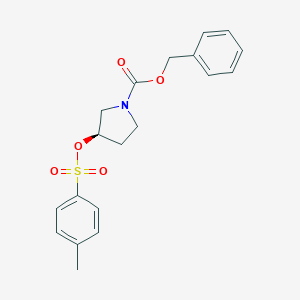
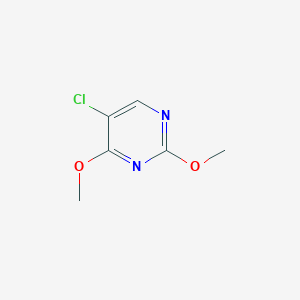
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)